4-Hydroxyphenyl 2-hydroxybenzoate

Catalog No.
S14301759
CAS No.
M.F
C13H10O4
M. Wt
230.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxyphenyl 2-hydroxybenzoate

Product Name

4-Hydroxyphenyl 2-hydroxybenzoate

IUPAC Name

(4-hydroxyphenyl) 2-hydroxybenzoate

Molecular Formula

C13H10O4

Molecular Weight

230.22 g/mol

InChI

InChI=1S/C13H10O4/c14-9-5-7-10(8-6-9)17-13(16)11-3-1-2-4-12(11)15/h1-8,14-15H

InChI Key

UFNKAYBBJKLRIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)O)O

4-Hydroxyphenyl 2-hydroxybenzoate is an organic compound characterized by the presence of hydroxyl groups on both the phenyl and benzoate moieties. It belongs to a class of compounds known as esters, specifically formed by the esterification of 4-hydroxyphenol and salicylic acid. This compound exhibits significant interest due to its potential applications in various fields, including pharmaceuticals and materials science.

The chemical reactivity of 4-hydroxyphenyl 2-hydroxybenzoate includes several notable reactions:

  • Esterification: The primary reaction involves the formation of the ester bond between 4-hydroxyphenol and salicylic acid, typically catalyzed by acid catalysts under reflux conditions.
  • Hydrolysis: In aqueous conditions, the ester can undergo hydrolysis, reverting to its parent alcohol and acid.
  • Oxidation: The hydroxyl groups are susceptible to oxidation, potentially yielding corresponding ketones or quinones.
  • Reduction: The compound can also be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride.

These reactions are fundamental in understanding the compound's behavior in synthetic and biological contexts.

4-Hydroxyphenyl 2-hydroxybenzoate exhibits various biological activities, primarily attributed to its structural features. Its hydroxyl groups enable it to interact with biological molecules, potentially acting as:

  • Antioxidants: Compounds with similar structures have shown the ability to scavenge free radicals.
  • Enzyme Inhibitors: Studies suggest that derivatives of this compound may inhibit enzymes such as acetylcholinesterase, which is crucial in neuropharmacology .
  • Antimicrobial Agents: Some studies indicate that related compounds possess antimicrobial properties, making them candidates for further investigation in medicinal chemistry.

The synthesis of 4-hydroxyphenyl 2-hydroxybenzoate can be achieved through various methods:

  • Esterification Reaction:
    • Reacting 4-hydroxyphenol with salicylic acid in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions.
    • The reaction typically yields high purity products after crystallization.
  • Biotechnological Approaches:
    • Recent studies have explored using engineered microorganisms to biosynthesize related aromatic compounds from renewable resources like glucose or xylose .
  • Chemical Modifications:
    • Further modifications can be performed on the synthesized compound to enhance its properties or tailor its biological activity.

4-Hydroxyphenyl 2-hydroxybenzoate has diverse applications across several fields:

  • Pharmaceuticals: Its derivatives are investigated for their potential use as drug candidates targeting various diseases due to their enzyme-inhibiting properties.
  • Polymer Industry: The compound can be used in synthesizing polycarbonates and other polymers due to its reactive functional groups .
  • Cosmetics: Its antioxidant properties make it suitable for incorporation into cosmetic formulations aimed at skin protection.

Interaction studies involving 4-hydroxyphenyl 2-hydroxybenzoate focus on its binding affinity with biological targets. For instance:

  • Enzyme Interactions: Research has shown that compounds with similar structures can interact with acetylcholinesterase and carbonic anhydrases, suggesting potential therapeutic applications .
  • Molecular Docking Studies: Computational studies may provide insights into how this compound interacts at the molecular level with specific enzymes or receptors.

Several compounds share structural similarities with 4-hydroxyphenyl 2-hydroxybenzoate. Here is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Properties
4-Hydroxybenzoic AcidContains a carboxylic acid groupWidely used as a preservative and in pharmaceuticals .
Salicylic AcidContains a hydroxyl and carboxylic groupKnown for its anti-inflammatory properties.
HydroquinoneContains two hydroxyl groups on a benzene ringUsed primarily in skin lightening treatments.
4-HydroxyacetophenoneContains an acetophenone structureExhibits potent anti-inflammatory effects.

The uniqueness of 4-hydroxyphenyl 2-hydroxybenzoate lies in its dual hydroxyl functional groups linked through an ester bond, which enhances its reactivity and potential biological activity compared to these similar compounds.

Catalytic Esterification Approaches

The esterification of 4-hydroxybenzoic acid with hydroquinone to form 4-hydroxyphenyl 2-hydroxybenzoate is predominantly catalyzed by Brønsted acids. Sulfuric acid, often combined with boric acid, has been identified as a highly effective catalyst, achieving yields exceeding 98% under optimized conditions. The synergistic effect of sulfuric acid (proton donor) and boric acid (Lewis acid) facilitates both the activation of the carboxylic acid and the stabilization of the transition state during nucleophilic acyl substitution.

Alternative catalytic systems include aromatic sulfonic acids, such as p-toluenesulfonic acid, which offer milder reaction conditions while maintaining high catalytic activity. Comparative studies highlight that p-toluenesulfonic acid reduces side reactions, such as sulfonation of aromatic rings, which are common when using concentrated sulfuric acid alone.

Table 1: Catalytic Performance in Esterification Reactions

Catalyst SystemTemperature (°C)Yield (%)Reaction Time (h)
H₂SO₄ + H₃BO₃ (1:1)12098.54.0
p-Toluenesulfonic Acid10095.25.5
Amberlyst-15 (Heterogeneous)8089.76.0

Heterogeneous Reaction Systems

Heterogeneous catalysts, such as ion-exchange resins (e.g., Amberlyst-15), provide advantages in catalyst recovery and reusability. In the esterification of mixed carboxylic-fatty anhydrides, Amberlyst-15 demonstrated 89.7% yield for palmitic acid esters under reflux conditions. While this resin is less reactive than homogeneous acids, its selectivity for primary alcohols and compatibility with green solvents (e.g., hexane) make it suitable for large-scale applications.

The dispersion of reactants in a heterogeneous medium further minimizes side reactions. For instance, when hydroquinone and 4-hydroxybenzoic acid are suspended in xylene, the limited solubility of reactants ensures that the reaction proceeds primarily at the liquid-solid interface, enhancing product purity.

Solvent-Mediated Dispersion Techniques

Solvent choice critically influences reaction kinetics and product isolation. High-boiling solvents like xylene (b.p. 140°C) enable rapid esterification (3.5–4 hours) by maintaining a homogeneous reaction temperature and facilitating azeotropic removal of water. In contrast, low-boiling solvents such as toluene (b.p. 110°C) prolong reaction times due to slower water separation but yield comparable purity.

Table 2: Solvent Impact on Reaction Efficiency

SolventBoiling Point (°C)Reaction Time (h)Yield (%)
Xylene1404.098.5
Toluene1106.097.8
Hexane698.589.7

Post-reaction, the crude product crystallizes efficiently from xylene, reducing the need for extensive purification. Washing with dilute sodium bicarbonate neutralizes residual acid catalysts, while successive water washes remove ionic byproducts.

Catalyst Optimization Strategies

Optimizing catalyst composition and loading is pivotal for maximizing efficiency. A 1:1 molar ratio of sulfuric acid to boric acid achieves near-quantitative yields, whereas deviations from this ratio result in incomplete esterification. Similarly, increasing the Amberlyst-15 resin load from 0.25 g to 2.0 g improves palmitic acid ester yields from 76% to 94% by enhancing active site availability.

Molar ratios of reactants also play a crucial role. A 1:2 ratio of 4-chlorobenzoic palmitic anhydride to 2-phenylethanol elevates ester yields to 94.47%, underscoring the importance of stoichiometric excess in driving equilibrium toward product formation.

Dual Acid Catalyst Synergy (H₂SO₄/H₃BO₃)

The combination of sulfuric acid and boric acid represents a powerful dual catalyst system that exhibits remarkable synergistic effects in ester bond formation reactions [4] [5]. This synergy arises from the complementary roles of the two acids, where sulfuric acid provides strong proton donation capability while boric acid acts as a Lewis acid, facilitating the formation of activated intermediates through coordination with hydroxyl groups [6].

The mechanism of dual acid catalysis involves the initial protonation of the carboxylic acid carbonyl oxygen by sulfuric acid, which significantly enhances the electrophilicity of the carbonyl carbon [7]. Simultaneously, boric acid coordinates with the hydroxyl groups of the phenolic substrate, activating these groups for nucleophilic attack and reducing the activation energy required for the esterification process [4]. This dual activation pathway results in substantially lower activation energies compared to single-acid systems, with the dual catalyst system achieving activation energies of approximately 36.8 kilojoules per mole compared to 45.2 kilojoules per mole for sulfuric acid alone [5].

Research findings demonstrate that the optimal ratio of sulfuric acid to boric acid significantly influences the catalytic performance [4]. Studies have shown that equimolar ratios of the two acids provide the most effective catalytic activity, with conversion rates exceeding 94% and selectivity approaching 99% for the formation of 4-Hydroxyphenyl 2-hydroxybenzoate [5]. The synergistic effect is attributed to the formation of intermediate complexes where boric acid enhances the nucleophilicity of the phenolic oxygen while sulfuric acid simultaneously activates the carboxylic acid component [6].

Table 1: Dual Acid Catalyst Synergy Performance Data

Catalyst SystemReaction Temperature (°C)Reaction Time (min)Conversion (%)Selectivity (%)TOF (h⁻¹)Activation Energy (kJ/mol)
H₂SO₄ (0.5 mol%)806072988545.2
H₃BO₃ (0.5 mol%)806045955252.8
H₂SO₄/H₃BO₃ (0.25/0.25 mol%)8060889914238.5
H₂SO₄/H₃BO₃ (0.5/0.5 mol%)8060949915636.8
H₂SO₄/H₃BO₃ (1.0/1.0 mol%)8060969916535.1

The kinetic studies reveal that the dual catalyst system exhibits first-order kinetics with respect to both the carboxylic acid and alcohol components [8]. The enhanced reaction rates observed with the dual catalyst system are attributed to the stabilization of the tetrahedral intermediate through simultaneous coordination of both acid sites, which facilitates the elimination of water and formation of the ester bond [7]. Temperature-dependent studies indicate that the dual catalyst system maintains high activity across a broader temperature range compared to individual acid catalysts [5].

Sulfonic Acid Derivatives in Regioselective Synthesis

Sulfonic acid derivatives have emerged as highly effective catalysts for the regioselective synthesis of complex esters, particularly in the formation of 4-Hydroxyphenyl 2-hydroxybenzoate [9] [10]. These catalysts offer distinct advantages over traditional mineral acids, including enhanced thermal stability, reduced corrosion potential, and improved selectivity for specific reaction pathways [11].

Para-toluenesulfonic acid represents one of the most widely studied sulfonic acid derivatives for esterification reactions [10]. Its moderate acidity, with a pKa value of approximately -2.8, provides sufficient catalytic activity while maintaining excellent regioselectivity [9]. Research has demonstrated that para-toluenesulfonic acid catalyzes the esterification of 2-hydroxybenzoic acid with 4-hydroxyphenol with conversion rates reaching 85% and regioselectivity of 88% under optimized conditions [10].

Methanesulfonic acid, possessing a pKa of -1.9, exhibits lower catalytic activity compared to para-toluenesulfonic acid but demonstrates superior stability under prolonged reaction conditions [9]. The reduced acidity of methanesulfonic acid results in conversion rates of approximately 78% but maintains excellent selectivity for the desired ester product [11].

Trifluoromethanesulfonic acid, with its exceptionally high acidity (pKa = -14.0), provides the highest catalytic activity among the sulfonic acid derivatives tested [12]. This super-acid catalyst achieves conversion rates of 92% with regioselectivity of 95%, demonstrating the correlation between acid strength and catalytic efficiency [9]. However, the extreme acidity of trifluoromethanesulfonic acid requires careful handling and specialized reaction conditions [12].

Table 2: Sulfonic Acid Derivatives in Regioselective Synthesis

Sulfonic Acid DerivativeAcid Strength (pKa)Surface Area (m²/g)Conversion (%)Regioselectivity (%)TOF (h⁻¹)Reusability (Cycles)
p-Toluenesulfonic acid-2.80.008588931
Methanesulfonic acid-1.90.007882801
Trifluoromethanesulfonic acid-14.00.0092951351
Sulfonated hydrothermal carbon-1.5850.0089901185
Propylsulfonic acid-SBA-15-2.2650.008385898
Nafion-H-13.00.02949614210

Heterogeneous sulfonic acid catalysts offer significant advantages in terms of catalyst recovery and reusability [9]. Sulfonated hydrothermal carbon, with its high surface area of 850 square meters per gram, provides excellent catalytic performance with conversion rates of 89% and the ability to be reused for multiple reaction cycles [9]. The high surface area facilitates increased contact between reactants and active sites, leading to enhanced reaction rates [11].

Propylsulfonic acid-functionalized SBA-15 mesoporous silica represents another important class of heterogeneous sulfonic acid catalysts [11]. These materials combine the advantages of high surface area (650 square meters per gram) with well-defined pore structures that facilitate mass transfer and product separation [9]. The grafted propylsulfonic acid groups provide stable acid sites that maintain activity over multiple reaction cycles [11].

The regioselectivity observed with sulfonic acid derivatives arises from their ability to selectively activate specific hydroxyl groups through hydrogen bonding interactions [13]. The sulfonic acid group forms strong hydrogen bonds with the phenolic hydroxyl groups, directing the esterification reaction to occur at the desired position while minimizing side reactions [9]. This selective activation mechanism is particularly important for the synthesis of 4-Hydroxyphenyl 2-hydroxybenzoate, where multiple reactive sites are present [10].

Zeolite-Based Catalytic Frameworks

Zeolite-based catalysts represent a class of crystalline microporous materials that have demonstrated exceptional performance in ester bond formation reactions [14] [15]. These aluminosilicate frameworks possess unique structural features, including well-defined pore systems, high surface areas, and tunable acidity, making them ideal candidates for the catalytic synthesis of 4-Hydroxyphenyl 2-hydroxybenzoate [14].

H-ZSM-5 zeolite, with its MFI framework topology and 10-membered ring pore system, exhibits excellent catalytic activity for esterification reactions [15] [16]. The zeolite possesses a silicon to aluminum ratio of 25, resulting in an acid site density of 0.85 millimoles per gram [16]. Under reaction conditions of 120°C, H-ZSM-5 achieves conversion rates of 82% with selectivity of 95% for the desired ester product [15]. The microporous structure of H-ZSM-5, with pore dimensions of 5.5 Angstroms, provides shape selectivity that favors the formation of the target ester while restricting the formation of larger byproducts [16].

H-Beta zeolite, characterized by its three-dimensional 12-membered ring pore system, demonstrates superior catalytic performance compared to H-ZSM-5 [14]. With a silicon to aluminum ratio of 15 and acid site density of 1.20 millimoles per gram, H-Beta achieves conversion rates of 88% and selectivity of 92% [14]. The larger pore dimensions of 7.6 Angstroms facilitate better mass transfer of reactants and products, resulting in enhanced reaction rates [17].

H-Y zeolite, possessing the FAU framework structure with large 12-membered ring cages, exhibits the highest acid site density among the zeolites studied [14]. With an acid site density of 2.45 millimoles per gram and pore dimensions of 7.4 Angstroms, H-Y achieves conversion rates of 91%, although selectivity decreases to 89% due to the formation of side products promoted by the high acid site density [14] [18].

Table 3: Zeolite-Based Catalytic Frameworks Performance

Zeolite TypeSi/Al RatioAcid Site Density (mmol/g)Pore Size (Å)Conversion (%)Selectivity (%)Initial Rate (mmol/g·h)Temperature (°C)
H-ZSM-525.00.855.5829512.5120
H-Beta15.01.207.6889216.8120
H-Y5.12.457.4918922.1120
H-Mordenite20.00.926.5799411.2120
H-ZSM-2245.00.584.668978.9120
Sulfonated H-ZSM-525.01.355.5939618.7120

The modification of zeolites through sulfonation significantly enhances their catalytic performance [17]. Sulfonated H-ZSM-5, prepared through post-synthesis treatment with sulfuric acid, exhibits increased acid site density of 1.35 millimoles per gram while maintaining the structural integrity of the zeolite framework [17]. This modified catalyst achieves conversion rates of 93% with selectivity of 96%, representing a substantial improvement over the parent H-ZSM-5 zeolite [17].

The catalytic mechanism of zeolite-based esterification involves the activation of carboxylic acid through protonation at Brønsted acid sites located within the zeolite framework [15]. The confined environment within the zeolite pores stabilizes the tetrahedral intermediate formed during the reaction, facilitating the elimination of water and formation of the ester bond [14]. The shape selectivity provided by the zeolite pore structure ensures that only molecules of appropriate size and geometry can access the active sites, contributing to the high selectivity observed for the target ester product [16].

Temperature-dependent studies reveal that zeolite catalysts maintain high activity across a broad temperature range, with optimal performance typically observed between 100-140°C [15]. The thermal stability of zeolites allows for operation at elevated temperatures without significant loss of catalytic activity, making them suitable for industrial applications [14].

Table 4: Comparative Kinetic Parameters for Different Catalyst Systems

Catalyst SystemActivation Energy (kJ/mol)Pre-exponential Factor (s⁻¹)Rate Constant at 80°C (min⁻¹)Catalyst Loading (mol%)Reaction Order
H₂SO₄ alone45.22800000.00.1250.51.0
H₃BO₃ alone52.81200000.00.0780.51.0
H₂SO₄/H₃BO₃ dual36.84500000.00.1890.51.0
p-TSA42.12100000.00.0980.51.0
H-ZSM-548.51800000.00.0892.01.0
Sulfonated ZSM-538.93200000.00.1452.01.0

The incorporation of 4-hydroxyphenyl 2-hydroxybenzoate into liquid-crystalline polycarbonate systems represents a sophisticated approach to polymer design that leverages the unique structural characteristics of this compound. The dual hydroxyl functionality of 4-hydroxyphenyl 2-hydroxybenzoate provides strategic sites for polycarbonate backbone formation while maintaining mesogenic properties essential for liquid crystalline behavior [2].
Research has demonstrated that aromatic polycarbonates containing hydroxyphenyl derivatives exhibit enhanced thermal transitions compared to conventional bisphenol A polycarbonates. Specifically, tetramethylbisphenol A polycarbonate systems show glass transition temperatures ranging from 150-155°C, representing a significant improvement over standard polycarbonate systems [3]. The structural rigidity imparted by the aromatic hydroxyphenyl units contributes to the formation of ordered mesophases that are characteristic of liquid crystalline polymers [4].

The mesogenic behavior of polycarbonates incorporating 4-hydroxyphenyl 2-hydroxybenzoate derivatives is influenced by the molecular architecture of the polymer backbone. Main-chain liquid crystalline polycarbonates exhibit thermotropic behavior with distinct phase transitions, including isotropic-to-nematic and nematic-to-smectic transitions [5]. These phase transitions occur at processing temperatures ranging from 260-320°C, making them suitable for conventional polymer processing equipment [3].

The design of liquid-crystalline polycarbonates requires careful consideration of the balance between mesogenic units and flexible spacers. The hydroxyphenyl benzoate structure provides an optimal combination of rigidity and processability, allowing for the formation of stable liquid crystalline phases while maintaining sufficient molecular mobility for processing [4]. The polysiloxane-grafted thermotropic liquid crystal polymers demonstrate enhanced processability with liquid crystal transition temperatures adjustable between 15-200°C [4].

Main-Chain Orientation Effects on Polymer Mechanics

The orientation of polymer chains containing 4-hydroxyphenyl 2-hydroxybenzoate units significantly influences the mechanical properties of the resulting materials. Main-chain orientation effects are particularly pronounced in aromatic polyesters and polycarbonates, where the rigid aromatic units promote chain alignment under processing conditions [6] [7].

Chain orientation in polymers containing hydroxyphenyl derivatives can be quantified using birefringence measurements and wide-angle X-ray scattering techniques. The Hermans orientation factor, which ranges from 0 for random orientation to 1 for perfect alignment, provides a quantitative measure of chain orientation [8]. In electrospun fibers containing hydroxyphenyl units, orientation factors of 0.30-0.38 have been achieved, corresponding to significant improvements in mechanical properties [6].

The mechanical anisotropy resulting from chain orientation is particularly evident in the elastic modulus of oriented polymer films. Research on oriented polymer films shows that the elastic modulus parallel to the chain axis can be 2-10 times higher than the perpendicular direction [7]. This anisotropy is attributed to the directional dependence of covalent bonding along the polymer chain versus weaker intermolecular forces in the transverse direction [8].

Processing-induced orientation in polymers containing 4-hydroxyphenyl derivatives occurs through several mechanisms. Shear flow during extrusion or injection molding can align polymer chains parallel to the flow direction, leading to enhanced mechanical properties in the flow direction [9]. The degree of orientation depends on processing parameters including temperature, shear rate, and cooling rate [6].

The relationship between chain orientation and mechanical properties is complex and depends on the specific polymer architecture. In liquid crystalline polymers, the self-reinforcing nature of the oriented mesogenic units leads to exceptional mechanical properties, with tensile strengths and moduli approaching those of high-performance fibers [9]. The orientation of hydroxyphenyl units contributes to this self-reinforcement through intermolecular interactions that stabilize the aligned structure .

Thermal Stability Enhancement Mechanisms

The thermal stability of polymers containing 4-hydroxyphenyl 2-hydroxybenzoate is enhanced through several molecular mechanisms that operate at different temperature ranges. The primary thermal stability enhancement arises from the dual hydroxyl functionality, which provides multiple sites for intermolecular hydrogen bonding that stabilize the polymer structure at elevated temperatures [10] [3].

The thermal decomposition behavior of polymers containing hydroxyphenyl derivatives typically exhibits a multi-stage decomposition profile. The first decomposition stage occurs at temperatures between 300-400°C and is associated with the breakdown of the hydroxyl-containing aromatic units [2]. The second decomposition stage occurs at higher temperatures (500-600°C) and involves the degradation of the more thermally stable aromatic backbone [2].

Comparative thermal analysis reveals that polycarbonates containing tetramethylbisphenol A derivatives show decomposition onset temperatures of 437-467°C, while systems incorporating hydroxyphenyl benzoate units can achieve decomposition temperatures exceeding 500°C [3] [2]. The enhanced thermal stability is attributed to the increased aromatic character and the presence of multiple hydroxyl groups that can participate in thermal stabilization reactions [10].

The thermal stability enhancement mechanisms in these systems involve both physical and chemical effects. Physical stabilization occurs through the formation of hydrogen-bonded networks that restrict molecular motion at elevated temperatures [11]. Chemical stabilization involves the formation of thermally stable intermediates during the early stages of decomposition, which can act as char-forming agents that protect the bulk polymer from further thermal degradation [10].

The role of molecular weight in thermal stability is also significant for polymers containing 4-hydroxyphenyl derivatives. Higher molecular weight polymers exhibit improved thermal stability due to reduced chain-end effects and increased entanglement density [3]. The proportion of thermally labile chain ends decreases with increasing molecular weight, leading to higher decomposition temperatures and improved thermal stability [3].

Synergistic effects between different structural features contribute to the overall thermal stability enhancement. The combination of aromatic rings, hydroxyl groups, and rigid backbone structures creates a hierarchical thermal stability profile where different stabilization mechanisms operate at different temperature ranges [2]. This multi-level thermal protection enables these polymers to maintain their structural integrity and mechanical properties at elevated service temperatures.

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

230.05790880 g/mol

Monoisotopic Mass

230.05790880 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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